molecular formula C13H22N2 B1669883 Dicyclohexylcarbodiimide CAS No. 538-75-0

Dicyclohexylcarbodiimide

Cat. No. B1669883
CAS RN: 538-75-0
M. Wt: 206.33 g/mol
InChI Key: QOSSAOTZNIDXMA-UHFFFAOYSA-N
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Patent
US05733906

Procedure details

The subtitled compound was prepared substantially in accordance with the procedure detailed in Example 33, using 0.17 g (0.55 mmol) of S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid, 0.22 g (0.55 mmol) of the subtitled intermediate of Preparation 3B and 0.07 g (0.55 mmol) of HOBT.H2O, and 0.11 g (0.55 mmol) of DCC in 4 mL of tetrahydrofuran and 0.5 mL of dimethylformamide to provide 0.39 g of a white solid.
[Compound]
Name
S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid
Quantity
0.17 g
Type
reactant
Reaction Step One
[Compound]
Name
subtitled intermediate
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2N(O)N=[N:7][C:5]=2[CH:6]=1.O.[CH3:12][N:13]([CH3:16])C=O>O1CCCC1>[CH2:1]1[CH2:2][CH2:3][CH:12]([N:13]=[C:16]=[N:7][CH:5]2[CH2:4][CH2:3][CH2:2][CH2:1][CH2:6]2)[CH2:5][CH2:6]1

Inputs

Step One
Name
S-2-N(t-butoxycarbonyl)amino-3-p-fluoro-phenylthio propanoic acid
Quantity
0.17 g
Type
reactant
Smiles
Name
subtitled intermediate
Quantity
0.22 g
Type
reactant
Smiles
Name
3B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.07 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subtitled compound was prepared substantially in accordance with the procedure

Outcomes

Product
Name
Type
product
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.55 mmol
AMOUNT: MASS 0.11 g
YIELD: PERCENTYIELD 100%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.